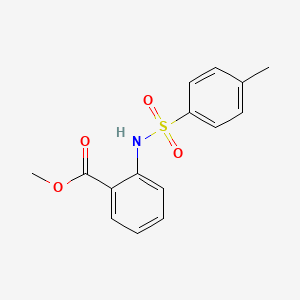
2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester
Cat. No. B1361820
Key on ui cas rn:
50998-74-8
M. Wt: 305.4 g/mol
InChI Key: PNBYWOIWUKQGPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07749992B2
Procedure details


To a mixture of 2-Amino-benzoic acid methyl ester (900 g, 6 mol) in pyridine (6 L) was added p-Toluenesulfonyl chloride (1500 g, 7.5 mol). The mixture was stirred overnight at room temperature. The mixture was poured into ice water, and the resultant precipitates were collected by filtration. The filtrates were dissolved in CH2Cl2, and the solution washed with diluted HCl, H2O, and dried over MgSO4. The residue thus obtained was crystallized from ethanol to give 2-(Toluene-4-sulfonylamino)-benzoic acid methyl ester (1454 g, 80%).



[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Yield
80%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH2:10].[C:12]1([CH3:22])[CH:17]=[CH:16][C:15]([S:18](Cl)(=[O:20])=[O:19])=[CH:14][CH:13]=1>N1C=CC=CC=1>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[NH:10][S:18]([C:15]1[CH:16]=[CH:17][C:12]([CH3:22])=[CH:13][CH:14]=1)(=[O:20])=[O:19]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
900 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(C1=C(C=CC=C1)N)=O
|
|
Name
|
|
|
Quantity
|
6 L
|
|
Type
|
solvent
|
|
Smiles
|
N1=CC=CC=C1
|
Step Two
|
Name
|
|
|
Quantity
|
1500 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
|
Step Three
[Compound]
|
Name
|
ice water
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the resultant precipitates
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The filtrates were dissolved in CH2Cl2
|
WASH
|
Type
|
WASH
|
|
Details
|
the solution washed with diluted HCl, H2O
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue thus obtained
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was crystallized from ethanol
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(C1=C(C=CC=C1)NS(=O)(=O)C1=CC=C(C=C1)C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1454 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 79.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
